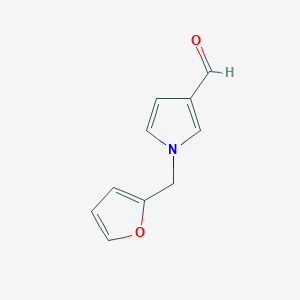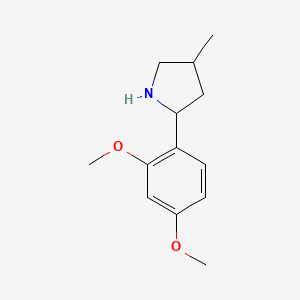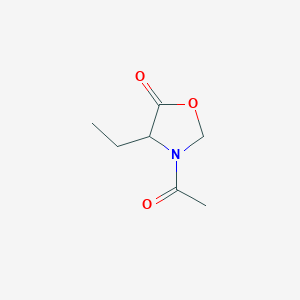![molecular formula C8H12N2O B12871127 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes both nitrogen and oxygen atoms within its ring system. It is a derivative of isoxazole and pyridine, making it a valuable compound for studying the interactions and properties of these heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrolidin-2-one with suitable reagents to form the intermediate dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. This intermediate is then subjected to further reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to study the interactions of heterocyclic compounds with biological molecules.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine: A similar compound with a slightly different structure.
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): An experimental sleep aid drug with a similar core structure.
Uniqueness
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8-7(4-10(6)2)5-11-9-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SULSPTCNSCDMMS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=NOC=C2CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)





![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)

